3-Acetyl-2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid
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Overview
Description
3-Acetyl-2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate, which is then acetylated to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
3-Acetyl-2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its pharmacological properties.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Acetyl-2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiazole: A related compound with diverse biological activities.
Thiazolidine-4-carboxylic acid: A simpler analog with similar chemical properties
Uniqueness
3-Acetyl-2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and selectivity compared to other thiazolidine derivatives .
Properties
IUPAC Name |
3-acetyl-2-(2-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-8(15)14-10(13(16)17)7-19-12(14)9-5-3-4-6-11(9)18-2/h3-6,10,12H,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHMVGKGHZYLRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC1C2=CC=CC=C2OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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